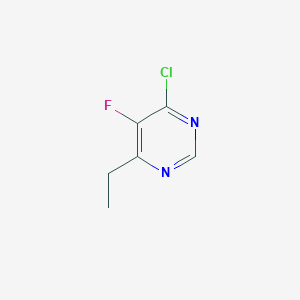![molecular formula C17H22O7 B125685 [(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate CAS No. 486430-93-7](/img/structure/B125685.png)
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Overview
Description
O-Acetylcyclocalopin A is a furopyran.
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate is a natural product found in Caloboletus rubripes, Boletus coniferarum, and Caloboletus calopus with data available.
Scientific Research Applications
Chemical Composition and Natural Occurrence
The compound is part of a diverse group of chemicals derived from natural sources. For instance, similar compounds have been isolated from Tanacetum nubigenum Wall, a plant found in the Kumaon region of the North Western Himalaya. The presence of such unique compounds, distinct from previously reported ones, indicates a new chemotype within the genus Tanacetum (Chanotiya et al., 2005).
Synthetic Chemistry and Molecular Synthesis
The compound is closely related to derivatives synthesized through Prins-type cyclization, a method that is widely used for constructing complex molecular architectures, including various tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004). Moreover, the study of solvent effects on the distribution of configurational and conformational isomers of similar compounds provides valuable insights into their stability and reactivity in different environments (Ren et al., 2008).
Biological Applications and Molecular Biology
Although the direct biological applications of this specific compound were not found, compounds with similar structures have been explored for their potential biological activities. For example, spiroketal structures, akin to the given compound, have been evaluated for their cytotoxicity against various cancer cell lines, indicating the potential of such compounds in medical and pharmaceutical research (Meilert et al., 2004).
Mechanism of Action
Target of Action
The primary targets of O-Acetylcyclocalopin A are currently unknown
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action . .
Result of Action
The molecular and cellular effects of O-Acetylcyclocalopin A’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of O-Acetylcyclocalopin A . .
properties
IUPAC Name |
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIMKJJHPMORA-CNORLRFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary characteristic of Boletus calopus and related species, and what causes it?
A1: Boletus calopus and related mushrooms within the Boletus section Calopodes are known for their bitter taste [, ]. This bitterness is primarily attributed to the presence of O-Acetylcyclocalopin A ([(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate), a unique δ-lactone derivative found in these mushrooms [].
Q2: Besides O-Acetylcyclocalopin A, what other related compounds have been identified in Boletus calopus?
A2: Research has revealed a series of related compounds in Boletus calopus, including the simpler lactone calopin and its O-acetyl derivative, as well as more complex cyclocalopins []. Notably, Cyclocalopin D has been identified as a unique α-glucoside with the sugar residue attached to an enolic hydroxy group []. Furthermore, nine compounds were isolated from Boletus calopus, including three sesquiterpenoids and three steroids, with O-Acetylcyclocalopin A being one of them [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




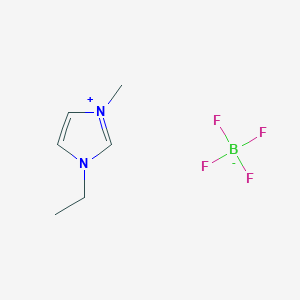
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
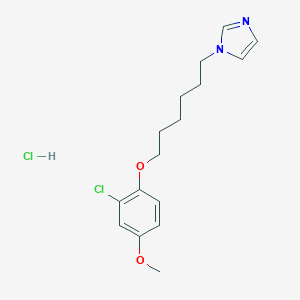
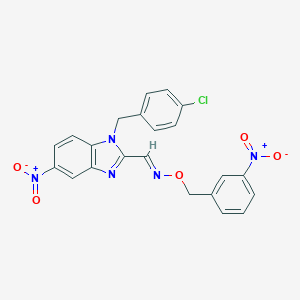
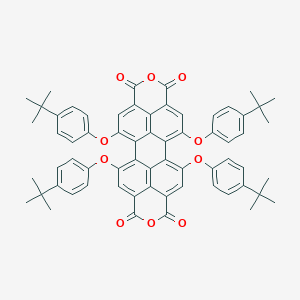
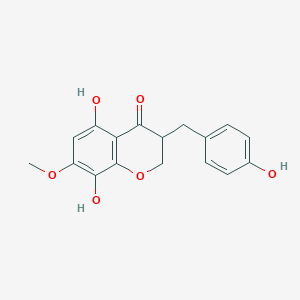
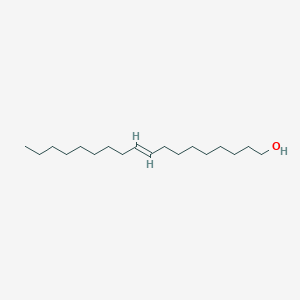
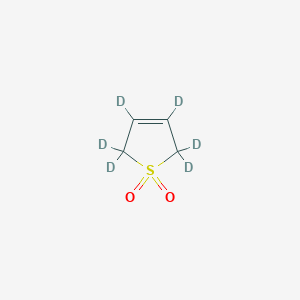
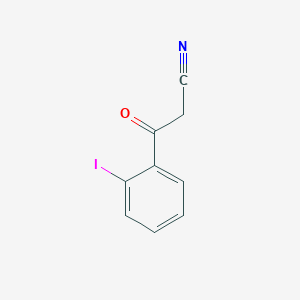
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
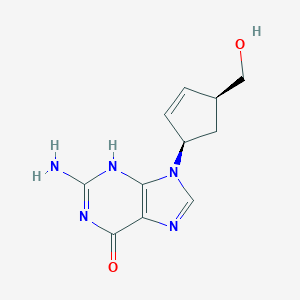
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
